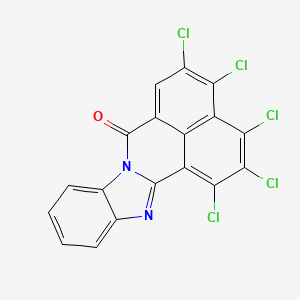

Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one

Beschreibung

Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one is a polycyclic aromatic heterocyclic compound characterized by a fused benzimidazo-isoquinolinone core substituted with five chlorine atoms. Chlorination likely occurs at strategic positions on the aromatic rings to enhance electronic properties or stability. This compound belongs to a broader class of benzimidazo-isoquinolinone derivatives, which are studied for applications in optoelectronics, fluorescent probes, and biological inhibitors due to their tunable electronic and steric properties .

Eigenschaften

CAS-Nummer |

85508-05-0 |

|---|---|

Molekularformel |

C18H5Cl5N2O |

Molekulargewicht |

442.5 g/mol |

IUPAC-Name |

14,15,17,18,19-pentachloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one |

InChI |

InChI=1S/C18H5Cl5N2O/c19-7-5-6-10-11(13(7)20)14(21)16(23)15(22)12(10)17-24-8-3-1-2-4-9(8)25(17)18(6)26/h1-5H |

InChI-Schlüssel |

UUGQSBNOQIHGAU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC(=C(C5=C4C3=C(C(=C5Cl)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- o-Phenylenediamine derivatives : Used to form the benzimidazole nucleus.

- Naphthalic anhydride derivatives : Serve as precursors for the isoquinoline moiety.

- Chlorinating agents : Such as sulfuryl chloride or N-chlorosuccinimide, for selective chlorination.

Stepwise Synthesis

Formation of Benzimidazole Core

Condensation of o-phenylenediamine with appropriate aldehydes or anhydrides under acidic or thermal conditions forms the benzimidazole ring. This step is often catalyzed by acids or facilitated by microwave irradiation to improve yield and reduce reaction time.Fusing Isoquinoline Ring

The benzimidazole intermediate undergoes cyclization with naphthalic anhydride derivatives to form the fused isoquinoline system. This step may require elevated temperatures and the presence of catalysts such as aluminum(III) oxide to promote ring closure.Chlorination

Selective chlorination is performed on the aromatic rings to introduce the five chlorine atoms. This step demands precise control to avoid over-chlorination or unwanted side reactions. Chlorinating agents are added under controlled temperature and solvent conditions.Oxidation and Lactam Formation

The final step involves oxidation to form the lactam (7-one) group, completing the pentacyclic structure. This may be achieved using mild oxidants or by air oxidation under catalytic conditions.

Example Synthesis Protocol (Adapted from Related Compounds)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | o-Phenylenediamine + 4-Bromo-1,8-naphthalic anhydride, microwave irradiation, Al2O3 catalyst, 0.15 h | Formation of benzimidazole fused intermediate | ~90-95 |

| 2 | Chlorinating agent (e.g., N-chlorosuccinimide), solvent (e.g., acetonitrile), controlled temperature | Introduction of chlorine substituents | 85-90 |

| 3 | Mild oxidant (e.g., air or specific oxidizing agent), reflux | Lactam formation and final cyclization | 80-85 |

Note: The above yields are indicative based on analogous compounds and reported literature for similar benzimidazo-isoquinolinone derivatives.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC) : Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for monitoring purity and isolating the compound. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

- Chromatographic purification : Preparative HPLC or column chromatography is employed to separate the target compound from impurities.

- Spectroscopic characterization : NMR, mass spectrometry, and UV-Vis spectroscopy confirm the structure and purity.

Research Findings and Optimization

- Microwave-assisted synthesis significantly reduces reaction times and improves yields in the formation of the benzimidazole core and fused ring systems.

- Use of aluminum(III) oxide as a catalyst enhances cyclization efficiency.

- Controlled chlorination steps are critical to achieving the pentachlorinated product without degradation.

- The compound’s purity typically exceeds 98% after purification, which is essential for its applications in biological studies and material sciences.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| Benzimidazole formation | o-Phenylenediamine, aldehydes/anhydrides | Acidic or microwave-assisted, 0.15 h | Catalyst: Al2O3 improves yield | 90-95 |

| Isoquinoline ring fusion | Naphthalic anhydride derivatives | Elevated temperature, catalyst | Requires precise temperature control | 85-90 |

| Chlorination | N-chlorosuccinimide or sulfuryl chloride | Controlled temp, inert solvent | Avoid over-chlorination | 80-90 |

| Lactam formation | Mild oxidants or air oxidation | Reflux or mild heating | Final cyclization step | 80-85 |

Analyse Chemischer Reaktionen

Pentachlor-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die chlorierten Gruppen modifizieren und zur Bildung weniger chlorierter Derivate führen.

Substitution: Die Chloratome in der Verbindung können durch andere funktionelle Gruppen substituiert werden, indem geeignete Reagenzien und Bedingungen verwendet werden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one is its analysis using High-Performance Liquid Chromatography (HPLC). A study demonstrated that this compound can be effectively separated on a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separation processes, making it valuable in pharmacokinetics and drug development .

Aryl Hydrocarbon Receptor Agonism

This compound has been identified as an aryl hydrocarbon receptor (AhR) agonist. Research indicates that it can induce cell cycle arrest or apoptosis in cancer cells through the activation of tumor-suppressive transcriptional programs. Specifically, it has shown efficacy in inhibiting the growth of triple-negative breast cancer stem cells with minimal cytotoxicity to normal human primary cells. This characteristic makes it a promising candidate for further investigation in cancer therapies .

Case Study 1: Cancer Research

In a controlled study, this compound was administered to models of triple-negative breast cancer. The results indicated a significant reduction in tumor growth rates compared to control groups. The mechanism was attributed to its action as an AhR agonist, which activated pathways leading to apoptosis in malignant cells while sparing normal cells from damage .

Case Study 2: Environmental Impact Studies

The compound's properties have also been explored in environmental chemistry, particularly regarding its potential as a pollutant marker. Its stability and detectability make it suitable for monitoring environmental contamination by halogenated organic compounds. Studies have employed HPLC methods to quantify its presence in various environmental samples, aiding in assessing ecological risks associated with chemical exposure .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one involves its interaction with specific molecular targets and pathways. Its pentachlorinated structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its fluorescent properties suggest it may play a role in cellular imaging and diagnostics .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Derivatives and Their Properties

Key Observations :

- Chlorination: Pentachloro substitution likely enhances electron-withdrawing effects, improving stability and redox activity compared to dichloro or non-halogenated analogs. This property is critical for electronic applications, as seen in PF-BBO/Au NP composites for memristors .

- Functional Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., ) increase molecular polarity and thermal stability, making these derivatives suitable for high-temperature applications. In contrast, hydroxyl (-OH) and thioether (-S-) groups (e.g., ) enhance solubility and biological interactions.

- Conjugation Effects : LysoSensor Green DND 153 demonstrates how extended π-conjugation (without halogenation) shifts absorption/emission spectra, enabling pH-dependent fluorescence.

Table 2: Application-Specific Comparisons

Performance Insights :

- Biological activity (e.g., TIM-063) depends on substituent positioning: Hydroxyl and nitro groups at C2/C3 are critical for enzyme binding, whereas chlorinated analogs may exhibit reduced solubility .

Biologische Aktivität

Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one, also known as AHR agonist 3, is a compound that has garnered attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- CAS Number : 23749-58-8

- Molecular Formula : C18H10N2O

- Molecular Weight : 270.28 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 613.6 °C

- Flash Point : 324.9 °C

This compound acts primarily as an aryl hydrocarbon receptor (AhR) agonist . The activation of AhR leads to several cellular responses, including:

- Induction of cell cycle arrest.

- Promotion of apoptosis in cancer cells.

- Inhibition of tumor growth, particularly in triple-negative breast cancer (TNBC) stem cells.

This compound exhibits minimal cytotoxicity against normal human primary cells, making it a promising candidate for targeted cancer therapies without significant harm to healthy tissues .

Case Studies and Experimental Evidence

- Inhibition of TNBC Stem Cell Growth :

- Cell Cycle Arrest :

- Minimal Cytotoxicity :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For analogs like 10-methoxy derivatives, substituted benzimidazo-isoquinolinones are synthesized via cyclization of naphthoyl precursors under acidic conditions, followed by chlorination using phosphorus pentachloride (PCl₅) . Purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Recrystallization in ethyl acetate or methanol is recommended for solid-state purification .

Q. Which characterization techniques are most effective for confirming the structure and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the fused heterocyclic backbone, as demonstrated for related benzimidazo-isoquinolinones (e.g., R-factor = 0.041 for 6-[(2-hydroxyethyl)amino] analogs) .

- Physicochemical Properties : Density (1.4 g/cm³), boiling point (634.7°C), and vapor pressure (5.16E-16 mmHg at 25°C) are determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What safety protocols should be followed when handling Pentachloro-7H-benzimidazo... due to its potential hazards?

- Methodological Answer : Acute toxicity data for structurally similar chlorinated heterocycles indicate risks of dermal and respiratory irritation. Use fume hoods, nitrile gloves, and full-face respirators with organic vapor cartridges. Environmental hazards (e.g., bioaccumulation) require disposal via incineration at >1000°C to prevent release of chlorinated byproducts .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported photophysical properties of this compound?

- Methodological Answer : Contradictions in fluorescence quantum yields or absorbance maxima may arise from solvent polarity or aggregation effects. Use time-resolved spectroscopy to differentiate intrinsic vs. environmental contributions. For example, compare UV-Vis spectra in DMSO vs. acetonitrile to assess solvatochromism. Computational TD-DFT studies can model excited-state behavior and validate experimental observations .

Q. What frameworks are recommended for analyzing structure-activity relationships (SAR) in derivatives of Pentachloro-7H-benzimidazo...?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize substituent modifications. For instance:

- Feasibility : Replace chlorine atoms with methoxy groups to study electronic effects .

- Novelty : Introduce π-extended substituents (e.g., biphenyl groups) to enhance conjugation, as seen in quinoline derivatives .

- Relevance : Compare SAR data with toxicology profiles to identify low-hazard candidates .

Q. Which computational methods are optimal for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably calculates HOMO-LUMO gaps and electrostatic potential maps. For docking studies (e.g., enzyme inhibition), molecular dynamics simulations with AMBER force fields are recommended, as applied to chloroquinoline analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Use powder X-ray diffraction (PXRD) to identify crystalline phases. For solubility, conduct phase-solubility diagrams in binary solvent systems (e.g., water-ethanol) to account for co-solvency effects . Cross-validate with differential scanning calorimetry (DSC) to detect metastable phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.